molecular formula C16H14O9 B8071763 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid

5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid

Cat. No.: B8071763
M. Wt: 350.28 g/mol
InChI Key: ZJTWUOJJHZVZFW-UHFFFAOYSA-N
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Description

5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with tris(oxiran-2-yl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxirane rings.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various chemical reactions.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a candidate for drug synthesis and modification.

Industry: In industry, 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid can be used in the production of polymers, resins, and coatings. Its properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tris(oxiran-2-yl)methanol

  • Benzene-1,3-dicarboxylic acid

  • Tris(oxiran-2-yl)methylbenzene-1,3,5-tricarboxylate

Uniqueness: 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid is unique due to its combination of oxirane groups and carboxylic acid functionalities. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5-[tris(oxiran-2-yl)methoxycarbonyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O9/c17-13(18)7-1-8(14(19)20)3-9(2-7)15(21)25-16(10-4-22-10,11-5-23-11)12-6-24-12/h1-3,10-12H,4-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTWUOJJHZVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2CO2)(C3CO3)OC(=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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